(2-Chloro-6-methylphenyl)hydrazine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “(2-Chloro-6-methylphenyl)hydrazine hydrochloride” consists of a benzene ring with a chlorine atom and a methyl group attached at the 2nd and 6th positions, respectively. This is connected to a hydrazine group, which is further connected to a hydrochloride.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and density, are not specified in the search results.Scientific Research Applications
Environmental Monitoring
(2-Chloro-6-methylphenyl)hydrazine hydrochloride has been utilized in environmental monitoring, particularly for the detection of water pollutants. A study by Tahernejad-Javazmi et al. (2018) used a derivative of this compound in a carbon paste matrix as an electro-catalyst mediator for measuring hydrazine and 4-chlorophenol in water, indicating its potential use in pollution control and water quality assessment Tahernejad-Javazmi et al., 2018.
Synthesis of Novel Compounds
This chemical is involved in the synthesis of novel compounds with potential applications in various fields. For example, Sayed and Ali (2007) reported the use of this compound in the synthesis of compounds for antiviral evaluations Sayed & Ali, 2007.
Development of Medicinal Compounds
The compound has also been used in the synthesis of medicinal compounds. Ali et al. (2007) synthesized a series of pyrazoline derivatives using this chemical, which were tested for their anti-tubercular activity against Mycobacterium tuberculosis Ali, Shaharyar & Siddiqui, 2007.
Live-Cell Imaging
Goswami et al. (2013) developed a probe based on 2-(2'-hydroxyphenyl) benzothiazole for the ratiometric detection of hydrazine in live cells. The probe, designed using a derivative of this compound, enabled the detection of hydrazine in live-cell imaging Goswami et al., 2013.
Safety and Hazards
“(2-Chloro-6-methylphenyl)hydrazine hydrochloride” is associated with certain hazards. It has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Mechanism of Action
Target of Action
Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The compound, being a hydrazine derivative, can react with aldehydes and ketones to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates . The interaction with its targets can lead to changes in their function, potentially altering cellular processes .
Biochemical Pathways
Hydrazine derivatives are known to interfere with various biochemical pathways, including those involving aldehydes and ketones .
Result of Action
The formation of hydrazones can potentially alter the function of target molecules, leading to changes at the cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Chloro-6-methylphenyl)hydrazine hydrochloride. Factors such as pH and temperature can affect enzyme activity, which in turn can influence the compound’s action . Additionally, environmental chemicals can impact DNA methylation, potentially influencing gene expression and subsequent health outcomes .
Properties
IUPAC Name |
(2-chloro-6-methylphenyl)hydrazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-3-2-4-6(8)7(5)10-9;/h2-4,10H,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOMRBQXOMJFAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56737-80-5 | |
Record name | Hydrazine, (2-chloro-6-methylphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56737-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-chloro-6-methylphenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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